Cas no 2228700-47-6 (3-(3-ethynylphenoxy)piperidine)

3-(3-ethynylphenoxy)piperidine 化学的及び物理的性質
名前と識別子
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- 3-(3-ethynylphenoxy)piperidine
- 2228700-47-6
- EN300-1755705
-
- インチ: 1S/C13H15NO/c1-2-11-5-3-6-12(9-11)15-13-7-4-8-14-10-13/h1,3,5-6,9,13-14H,4,7-8,10H2
- InChIKey: XRCRRMSDKJZZSC-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C#C)C=1)C1CNCCC1
計算された属性
- 精确分子量: 201.115364102g/mol
- 同位素质量: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 2.3
3-(3-ethynylphenoxy)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755705-5.0g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1755705-0.05g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1755705-0.5g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1755705-1g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 1g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1755705-2.5g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1755705-1.0g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1755705-0.1g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1755705-0.25g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1755705-10.0g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1755705-10g |
3-(3-ethynylphenoxy)piperidine |
2228700-47-6 | 10g |
$5652.0 | 2023-09-20 |
3-(3-ethynylphenoxy)piperidine 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-(3-ethynylphenoxy)piperidineに関する追加情報
3-(3-Ethynylphenoxy)piperidine: A Comprehensive Overview of CAS No. 2228700-47-6
3-(3-Ethynylphenoxy)piperidine (CAS No. 2228700-47-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidines, which are cyclic amines with a wide range of biological activities, including central nervous system (CNS) modulation, anti-inflammatory properties, and potential use in the treatment of various neurological disorders.
The ethynyl group in the 3-ethynylphenoxy substituent is particularly noteworthy due to its ability to participate in various chemical reactions, such as click chemistry, which has revolutionized the synthesis of complex molecules and the development of new pharmaceuticals. The presence of this group also imparts unique electronic and steric properties to the molecule, which can influence its binding affinity and selectivity towards specific biological targets.
Recent studies have explored the potential of 3-(3-ethynylphenoxy)piperidine in the context of CNS disorders. One notable application is its use as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control, making them important targets for the development of new treatments for conditions such as depression, anxiety, and Parkinson's disease.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 3-(3-ethynylphenoxy)piperidine on serotonin transporter (SERT) activity. The results showed that this compound exhibited potent SERT inhibition, suggesting its potential as a lead compound for the development of novel antidepressants. Additionally, preliminary in vitro studies have indicated that 3-(3-ethynylphenoxy)piperidine can cross the blood-brain barrier efficiently, further supporting its suitability for CNS applications.
Beyond its potential as a therapeutic agent, 3-(3-ethynylphenoxy)piperidine has also been explored for its use in chemical biology research. The ability to functionalize the ethynyl group through click chemistry reactions allows researchers to attach various reporter groups or targeting ligands to the molecule. This versatility makes it an attractive tool for studying protein-protein interactions, receptor binding kinetics, and other fundamental biological processes.
In another study published in Bioorganic & Medicinal Chemistry Letters, scientists used 3-(3-ethynylphenoxy)piperidine as a scaffold to develop fluorescent probes for imaging applications. By attaching fluorescent dyes to the ethynyl group via click chemistry, they were able to create highly sensitive probes that could be used to visualize specific cellular processes in real-time. This approach has significant implications for both basic research and drug discovery, as it provides a powerful means to monitor molecular interactions within living cells.
The synthesis of 3-(3-ethynylphenoxy)piperidine typically involves several steps, including the formation of the piperidine ring and the introduction of the ethynylphenoxy substituent. One common synthetic route involves the reaction of 3-hydroxyphenylacetylene with piperidine in the presence of a suitable catalyst. This method offers high yields and good regioselectivity, making it suitable for large-scale production.
Despite its promising properties, 3-(3-ethynylphenoxy)piperidine is still in the early stages of development, and further research is needed to fully understand its pharmacological profile and potential side effects. Ongoing clinical trials are currently evaluating its safety and efficacy in animal models of various diseases. Preliminary data from these trials have been encouraging, but more extensive studies are required before it can be considered for human use.
In conclusion, 3-(3-ethynylphenoxy)piperidine (CAS No. 2228700-47-6) represents an exciting new compound with a wide range of potential applications in medicinal chemistry and chemical biology. Its unique structural features and versatile reactivity make it an attractive candidate for further investigation and development. As research continues to advance our understanding of this compound's properties and biological activities, it holds great promise for contributing to the next generation of therapeutic agents and research tools.
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